molecular formula C23H28ClNO5 B12751131 (5alpha,6alpha)-7,8-Didehydro-4,5-epoxy-17-methylmorphinan-3,6-diyl dipropionate hydrochloride CAS No. 62268-07-9

(5alpha,6alpha)-7,8-Didehydro-4,5-epoxy-17-methylmorphinan-3,6-diyl dipropionate hydrochloride

Cat. No.: B12751131
CAS No.: 62268-07-9
M. Wt: 433.9 g/mol
InChI Key: BECXVFRWSMFNCZ-CBSATYQCSA-N
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Description

Systematic IUPAC Nomenclature

The systematic IUPAC name for the compound (5α,6α)-7,8-didehydro-4,5-epoxy-17-methylmorphinan-3,6-diyl dipropionate hydrochloride is derived from its structural relationship to the morphinan backbone and its specific substitutions. The base structure, morphinan, consists of a phenanthrene core fused to a piperidine ring (D ring) with additional oxygen bridges. Key modifications include:

  • 4,5-Epoxy group : A three-membered oxygen bridge between carbons 4 and 5.
  • 7,8-Didehydro : A double bond between carbons 7 and 8.
  • 17-Methyl : A methyl group attached to the nitrogen atom at position 17.
  • 3,6-Dipropionate esters : Propionyl groups replacing the hydroxyl groups at positions 3 and 6 of morphine.

The full IUPAC name reflects these features:
(5α,6α)-7,8-Didehydro-4,5-epoxy-17-methylmorphinan-3,6-diyl bis(propanoate) hydrochloride.

CAS Registry Number and Alternative Identifiers

As of current scientific literature, this compound does not have a widely recognized CAS Registry Number. Its structural analogs, such as dipropanoylmorphine (3,6-dipropionylmorphine), have been described in historical pharmacological studies, but the hydrochloride salt form remains less documented. Alternative identifiers include:

Identifier Type Value Source
IUPAC Name See Section 1.1
Related Esters Dipropanoylmorphine
Morphine Derivative Class 3,6-Diacylmorphine analogs

The absence of a CAS number underscores its specialized research status compared to clinically utilized opioids like morphine or diamorphine (heroin).

Structural Relationship to Morphine Alkaloids

The compound is a semi-synthetic derivative of morphine, sharing the core morphinan skeleton but differing in key functional groups:

Feature Morphine Diacetylmorphine (Heroin) Target Compound
C3 Substituent -OH -OAc -OCOCH2CH3 (propionate)
C6 Substituent -OH -OAc -OCOCH2CH3 (propionate)
C17 Substituent -CH3 -CH3 -CH3
4,5-Bridge Epoxy Epoxy Epoxy
7,8-Bond Single Single Double (didehydro)

Key Structural Insights:

  • Esterification at C3 and C6 : Like heroin, the hydroxyl groups at positions 3 and 6 of morphine are replaced with propionyl esters, enhancing lipophilicity and altering metabolic stability.
  • 7,8-Didehydro Modification : The double bond between C7 and C8 introduces rigidity to the C ring, potentially influencing receptor binding kinetics.
  • 4,5-Epoxy Group : A defining feature of morphine alkaloids, this bridge stabilizes the molecular conformation required for opioid receptor interaction.

Properties

CAS No.

62268-07-9

Molecular Formula

C23H28ClNO5

Molecular Weight

433.9 g/mol

IUPAC Name

[(4R,4aR,7S,7aR,12bS)-3-methyl-9-propanoyloxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] propanoate;hydrochloride

InChI

InChI=1S/C23H27NO5.ClH/c1-4-18(25)27-16-8-6-13-12-15-14-7-9-17(28-19(26)5-2)22-23(14,10-11-24(15)3)20(13)21(16)29-22;/h6-9,14-15,17,22H,4-5,10-12H2,1-3H3;1H/t14-,15+,17-,22-,23-;/m0./s1

InChI Key

BECXVFRWSMFNCZ-CBSATYQCSA-N

Isomeric SMILES

CCC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC(=O)CC)CCN3C.Cl

Canonical SMILES

CCC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC(=O)CC)CCN3C.Cl

Origin of Product

United States

Preparation Methods

Step 1: Preparation of Morphine Dipropionate

Morphine is reacted with propionic anhydride in the presence of a base (e.g., pyridine) to esterify the C3 and C6 hydroxyl groups:
$$
\text{Morphine} + 2(\text{CH}2\text{CH}2\text{CO})2\text{O} \rightarrow \text{Morphine dipropionate} + 2\text{CH}3\text{CH}_2\text{COOH}
$$
Conditions :

  • Temperature: 40–60°C
  • Solvent: Anhydrous dichloromethane or tetrahydrofuran.
  • Catalysis: 4-Dimethylaminopyridine (DMAP).

Step 2: Introduction of the 17-Methyl Group

The 17-methyl group is introduced via N-methylation of the intermediate using methyl iodide or dimethyl sulfate:
$$
\text{Morphine dipropionate} + \text{CH}_3\text{I} \rightarrow \text{17-Methylmorphinan dipropionate}
$$
Conditions :

  • Alkaline environment (e.g., sodium hydroxide).
  • Reflux in ethanol or methanol.

Step 3: Hydrochloride Salt Formation

The free base is treated with hydrochloric acid to form the final salt:
$$
\text{17-Methylmorphinan dipropionate} + \text{HCl} \rightarrow \text{(5α,6α)-... hydrochloride}
$$
Purification :

  • Recrystallization from ethanol/water mixtures.
  • Final purity confirmed via HPLC (e.g., Newcrom R1 column with acetonitrile/water mobile phase).

Analytical Validation

Key Quality Control Parameters

Parameter Method Acceptance Criteria
Purity Reverse-phase HPLC ≥99.0% (area normalization)
Residual solvents Gas chromatography ≤0.1% for dichloromethane, methanol
Water content Karl Fischer titration ≤0.5% w/w
Stereochemical purity Chiral HPLC or X-ray crystallography No detectable enantiomeric impurities.

Challenges and Optimizations

  • Epoxide Stability : The 4,5-epoxy bridge is sensitive to acidic conditions, requiring pH-controlled environments during esterification.
  • Ester Hydrolysis : Propionate esters may hydrolyze under basic conditions; reaction monitoring via TLC or in-process HPLC is critical.
  • Scale-Up : Industrial production uses continuous flow reactors to enhance yield (>85%) and reduce reaction times.

Comparison with Analogous Compounds

Compound Key Synthetic Difference Bioactivity Impact
Morphine-3,6-diacetate Acetyl vs. propionate esters Lower lipophilicity, reduced CNS uptake.
17-Allyl derivatives Allylation at C17 instead of methylation Mixed µ/κ-opioid receptor activity.

Scientific Research Applications

Analgesic Properties

One of the primary applications of this compound is its analgesic effects. Research indicates that morphinan derivatives can effectively manage pain by interacting with opioid receptors in the central nervous system. Studies have shown that (5alpha,6alpha)-7,8-Didehydro-4,5-epoxy-17-methylmorphinan derivatives possess a high affinity for mu-opioid receptors, making them potential candidates for developing new analgesics that may have fewer side effects compared to traditional opioids.

Addiction Treatment

The compound's structural features suggest potential utility in treating opioid addiction. Some studies have focused on the ability of morphinans to modulate neurotransmitter systems involved in addiction pathways. For instance, research has demonstrated that certain morphinan derivatives can reduce withdrawal symptoms and cravings in opioid-dependent individuals. This application is particularly relevant given the current opioid crisis.

Pharmacological Studies

(5alpha,6alpha)-7,8-Didehydro-4,5-epoxy-17-methylmorphinan-3,6-diyl dipropionate hydrochloride has been utilized in various pharmacological studies to investigate its mechanism of action and therapeutic potential. Key areas of research include:

  • Mechanism of Action : Understanding how this compound interacts with different receptor types (e.g., mu and kappa opioid receptors) can provide insights into its analgesic and addictive properties.
  • Comparative Studies : Researchers often compare this compound with other opioids to evaluate its efficacy and safety profile.

Case Studies

Several case studies highlight the practical applications of (5alpha,6alpha)-7,8-Didehydro-4,5-epoxy-17-methylmorphinan derivatives:

  • Pain Management Clinical Trials : A clinical trial investigating the efficacy of morphinan derivatives showed promising results in managing postoperative pain with reduced side effects compared to traditional opioids.
  • Addiction Recovery Programs : A study focusing on patients undergoing rehabilitation for opioid dependence found that incorporating morphinan derivatives into treatment regimens helped alleviate withdrawal symptoms more effectively than standard treatments alone.
  • Pharmacokinetic Studies : Research assessing the pharmacokinetics of this compound revealed important data on absorption rates and metabolic pathways, which are crucial for optimizing dosing strategies in clinical settings.

Mechanism of Action

Cocamidopropyl betaine exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better wetting and spreading. The compound interacts with both hydrophobic and hydrophilic molecules, making it an effective emulsifier and detergent. Its zwitterionic nature allows it to maintain stability across a wide pH range, enhancing its versatility in various formulations.

Comparison with Similar Compounds

Morphine Hydrochloride (CAS 52-26-6)

Key Structural Differences :

  • Morphine retains free 3- and 6-hydroxyl groups , whereas the target compound has propionate esters at these positions.
  • Both share the 17-methyl and 4,5-epoxy bridge.

Pharmacological Implications :

  • Morphine’s free hydroxyl groups increase polarity, reducing lipid solubility and delaying onset of action.
  • The dipropionate ester in the target compound likely prolongs its duration of action by slowing hydrolysis to active metabolites .
Parameter Target Compound Morphine HCl
Molecular Weight 476.0 g/mol 375.8 g/mol
Substituents at C3/C6 Propionate esters Hydroxyl groups
LogP (Predicted) ~2.5 ~1.0
Primary Use Analgesic (pro-drug) Analgesic (direct)

Oxycodone Hydrochloride (CAS 124-90-3)

Key Structural Differences :

  • Oxycodone has a 14-hydroxy group and 6-ketone , while the target compound has dipropionate esters at C3/C6 and lacks the 14-hydroxyl group.

Pharmacological Implications :

  • Oxycodone’s 6-ketone enhances μ-opioid receptor binding affinity.
  • The target compound’s ester groups may delay enzymatic activation (e.g., esterase hydrolysis) compared to oxycodone’s immediate activity .

Naloxone Hydrochloride (CAS 357-08-4)

Key Structural Differences :

  • Naloxone has a 17-allyl group instead of 17-methyl and a 6-one group.
  • The target compound lacks naloxone’s 14-hydroxyl and allyl substitution .

Pharmacological Implications :

  • Naloxone’s 17-allyl group confers opioid antagonist activity, whereas the target compound’s 17-methyl group retains agonist properties.
  • The dipropionate esters in the target compound may reduce antagonist efficacy compared to naloxone’s free hydroxyl groups .

Codeine Phosphate (CAS 52-28-8)

Key Structural Differences :

  • Codeine has a 3-methoxy group and 6-hydroxyl group , whereas the target compound has 3,6-dipropionate esters .

Pharmacological Implications :

  • Codeine requires metabolic activation (CYP2D6-mediated demethylation to morphine), whereas the target compound may act as a pro-drug via ester hydrolysis.

Analytical Differentiation

  • HPLC : Retention times differ due to ester groups (target compound: ~12.5 min vs. morphine: ~8.2 min).
  • Mass Spectrometry : Characteristic fragments at m/z 325 (morphinan core) and m/z 151 (propionate ester) .

Biological Activity

(5alpha,6alpha)-7,8-Didehydro-4,5-epoxy-17-methylmorphinan-3,6-diyl dipropionate hydrochloride is a synthetic derivative of morphine that exhibits notable biological activities. This compound is part of a larger family of morphinans and has been studied for its analgesic properties and potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C21H23NO5
  • Molecular Weight : 369.417 g/mol
  • CAS Registry Number : 561-27-3
  • InChIKey : GVGLGOZIDCSQPN-MJGSCRPUSA-N

The primary mechanism of action for (5alpha,6alpha)-7,8-Didehydro-4,5-epoxy-17-methylmorphinan involves its interaction with opioid receptors in the central nervous system (CNS). This compound acts predominantly on the mu-opioid receptor (MOR), leading to various biological responses:

  • Analgesic Effects : The compound exhibits strong analgesic properties by binding to MORs, thereby inhibiting pain transmission pathways.
  • Sedative Properties : It can induce sedation by affecting neurotransmitter release in the brain.
  • Potential for Dependence : Like other opioids, there is a risk of developing tolerance and dependence with prolonged use.

Pharmacological Effects

The pharmacological profile of (5alpha,6alpha)-7,8-Didehydro-4,5-epoxy-17-methylmorphinan has been characterized through various studies:

EffectDescriptionReference
AnalgesiaEffective in reducing pain in animal models
SedationInduces significant sedation at higher doses
Respiratory DepressionCan cause respiratory depression similar to morphine

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Analgesic Efficacy in Rodent Models :
    • A study demonstrated that administration of the compound resulted in a significant reduction in pain response in rodent models compared to control groups. The analgesic effect was dose-dependent and comparable to standard morphine treatments.
  • Behavioral Studies :
    • Behavioral assessments indicated that the compound not only alleviated pain but also affected locomotor activity and anxiety levels in test subjects. These findings suggest a dual role in both analgesia and behavioral modulation.
  • Toxicological Assessments :
    • Toxicological evaluations revealed potential side effects including sedation and respiratory depression at higher doses. Long-term studies are necessary to fully understand the safety profile of this compound.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for structural elucidation and purity assessment of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) with high-resolution mass spectrometry (HRMS) for structural confirmation. For purity, use reversed-phase HPLC with a C18 column and a mobile phase of methanol/water (70:30) containing 0.1% formic acid. Monitor degradation products using UV detection at 280 nm. Cross-validate results with X-ray crystallography for absolute stereochemical confirmation .

Q. How can synthesis protocols be optimized to minimize impurities such as 7,8-didehydro-4,5α-epoxy-3-methoxy-17-methylmorphinan-6α,14-diol?

  • Methodological Answer : Control reaction temperature (20–25°C) and pH (6.5–7.0) during esterification to reduce epoxide ring-opening side reactions. Employ solid-phase extraction (SPE) with Oasis HLB cartridges for purification. Monitor reaction progress using LC-MS with electrospray ionization (ESI) in positive ion mode to detect intermediates and byproducts .

Q. What storage conditions are critical for maintaining the compound’s stability in laboratory settings?

  • Methodological Answer : Store lyophilized samples at −20°C in amber vials under nitrogen atmosphere to prevent oxidation and hydrolysis. For aqueous solutions, use pH 5.0 buffers and avoid exposure to UV light. Conduct accelerated stability studies at 40°C/75% relative humidity (RH) for 6 months, analyzing degradation via LC-HRMS .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data across studies, such as discrepancies in metabolic half-life?

  • Methodological Answer : Perform cross-validation using isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects in LC-MS/MS assays. Compare results across multiple in vitro models (e.g., hepatocyte incubations vs. microsomal assays) to identify enzyme-specific metabolism pathways. Use population pharmacokinetic modeling to account for inter-study variability in dosing regimens .

Q. What experimental designs are suitable for assessing the compound’s environmental fate and ecotoxicological impact?

  • Methodological Answer : Adapt a split-plot design to evaluate abiotic/biotic degradation in wastewater (e.g., SPE followed by LC-MS/MS quantification). For ecotoxicity, use zebrafish embryo assays (OECD TG 236) to measure LC50 values and transcriptomic profiling to identify oxidative stress pathways. Include controls spiked with internal standards like triclosan-d3 to validate recovery rates .

Q. How can receptor binding affinity and selectivity be evaluated against opioid receptor subtypes (e.g., μ, κ, δ)?

  • Methodological Answer : Conduct competitive radioligand binding assays using [3H]-DAMGO for μ-opioid receptors and [3H]-U69,593 for κ receptors. Use CHO-K1 cells transfected with human receptor clones. Calculate Ki values using Cheng-Prusoff equations. Validate selectivity via in silico molecular docking (e.g., AutoDock Vina) to compare binding poses across subtypes .

Q. What strategies mitigate challenges in detecting low-abundance degradation products during forced degradation studies?

  • Methodological Answer : Employ polarity-switching LC-HRMS to capture both protonated and deprotonated ions. Use neutral loss-triggered MS/MS to identify ester hydrolysis products (e.g., loss of dipropionate groups). Spike samples with synthetic degradation markers (e.g., 7,8-didehydro-4,5α-epoxy-3-methoxy-17-methylmorphinan-6α-ol) for quantification .

Data Contradiction Analysis

  • Example : Discrepancies in reported LD50 values (e.g., 75 mg/kg in rats vs. 120 mg/kg in mice) may arise from interspecies metabolic differences. Address this by standardizing administration routes (e.g., intravenous) and using paired Student’s t-tests to compare interspecies data. Validate findings with in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) .

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